Boc-Phe-OH

Catalog No.
S749858
CAS No.
13734-34-4
M.F
C14H19NO4
M. Wt
265.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Phe-OH

CAS Number

13734-34-4

Product Name

Boc-Phe-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1

InChI Key

ZYJPUMXJBDHSIF-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O

Solubility

35.3 [ug/mL]

Synonyms

Boc-Phe-OH;Boc-L-phenylalanine;13734-34-4;Boc-phenylalanine;N-(tert-Butoxycarbonyl)-L-phenylalanine;N-Boc-L-Phenylalanine;N-t-Boc-L-phenylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoicacid;N-alpha-t-Boc-L-phenylalanine;N-t-Butyloxycarbonyl-L-phenylalanine;L-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-;(S)-2-(tert-butoxycarbonylamino)-3-phenylpropanoicacid;ZYJPUMXJBDHSIF-NSHDSACASA-N;NSC111172;N-tert-Butyloxycarbonyl-L-phenylalanine;(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoicacid;N-(tert-butyloxycarbonyl)-L-phenylalanine;N-T-BUTOXYCARBONYL-L-PHENYLALANINE;(TERT-BUTOXYCARBONYL)-L-PHENYLALANINE;(2S)-2-(tert-butoxycarbonylamino)-3-phenyl-propanoicacid;N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-PHENYLALANINE;(S)-2-TERT-BUTOXYCARBONYLAMINO-3-PHENYL-PROPIONICACID;N-((1,1-Dimethylethoxy)carbonyl)-N-L-phenylalanine;N-[(1,1-Dimethylethoxy)carbonyl]-N-L-phenylalanine;L-Phenylalanine,N-((1,1-dimethylethoxy)carbonyl)-

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O

Peptide Synthesis:

N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-Phe-OH) is a commonly used amino acid derivative in peptide synthesis. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amino functionality, allowing for selective modification and chain elongation during peptide assembly. Boc-Phe-OH can be coupled to other protected amino acids using various coupling reagents to form peptide bonds. [, ]

Solid-Phase Peptide Synthesis (SPPS):

Boc-Phe-OH is particularly valuable in solid-phase peptide synthesis (SPPS), a widely used technique for creating peptides. In SPPS, the C-terminus of the growing peptide chain is attached to a solid resin, allowing for the stepwise addition of Boc-protected amino acids. The Boc group is then selectively removed to expose the free amino group for further coupling reactions. Boc-Phe-OH is a popular choice for SPPS due to the mild conditions required for Boc deprotection, minimizing potential side reactions.

Production of Peptides with Therapeutic Potential:

Boc-Phe-OH serves as a building block for the synthesis of various peptides with potential therapeutic applications. These peptides can target different diseases and biological processes, including cancer, infections, and neurological disorders. [, ]

Studies of Protein-Protein Interactions:

Boc-Phe-OH can be used to generate peptides containing specific phenylalanine residues for studying protein-protein interactions. The aromatic side chain of phenylalanine can participate in hydrophobic interactions, hydrogen bonding, and other forces that contribute to protein binding. By incorporating Boc-Phe-OH into peptides, researchers can probe the role of these interactions in protein function. []

Boc-Phe-OH, or N-tert-butoxycarbonyl-L-phenylalanine, is a protected form of the amino acid phenylalanine. Its chemical formula is C14H19NO4C_{14}H_{19}NO_{4} and it has a molecular weight of 265.31 g/mol. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino functionality, facilitating various

  • Eye, skin, and respiratory irritation may occur upon contact.
  • Avoid inhalation, ingestion, and contact with skin and eyes.
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the compound.

  • Coupling Reactions: It can be coupled with other amino acids to form peptides using coupling agents such as TBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBT (1-hydroxybenzotriazole) .
  • Deprotection: The Boc group can be removed under acidic conditions, allowing for the release of the free amine. Common deprotecting agents include trifluoroacetic acid or aqueous phosphoric acid .
  • Saponification: Boc-Phe-OH can undergo saponification reactions, where ester bonds are hydrolyzed in the presence of a base, leading to the formation of carboxylic acids .

Several methods exist for synthesizing Boc-Phe-OH:

  • Direct Protection: Phenylalanine can be reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base to introduce the Boc protecting group .
  • Coupling Reactions: This compound can also be synthesized through coupling reactions involving protected phenylalanine derivatives and other amino acids using standard peptide coupling techniques .
  • Alternative Routes: Other synthetic pathways may involve using different protecting groups followed by selective deprotection to yield Boc-Phe-OH .

Boc-Phe-OH is widely used in:

  • Peptide Synthesis: Its primary application lies in solid-phase peptide synthesis where it serves as a building block for various peptides and proteins .
  • Drug Development: Compounds derived from Boc-Phe-OH are explored for potential therapeutic applications due to their structural similarity to biologically active peptides.
  • Research: It is utilized in biochemical research to study protein interactions and functions due to its role in forming stable peptide bonds .

Interaction studies involving Boc-Phe-OH typically focus on its derivatives or peptides synthesized from it. These studies may assess:

  • Binding Affinity: Evaluating how well these compounds bind to specific receptors or enzymes.
  • Biological Pathways: Investigating how peptides derived from Boc-Phe-OH influence biological processes, such as neurotransmitter release or receptor activation .

Boc-Phe-OH shares structural similarities with several other compounds, which can be compared based on their properties and applications:

Compound NameChemical FormulaUnique Features
Boc-DL-PhenylalanineC14H19NO4C_{14}H_{19}NO_{4}Racemic mixture of phenylalanine
Boc-TyrosineC15H21NO4C_{15}H_{21}NO_{4}Contains a hydroxyl group on the aromatic ring
Boc-AlanineC10H19NO4C_{10}H_{19}NO_{4}Simplest amino acid derivative with no aromatic ring
Boc-LeucineC15H27NO4C_{15}H_{27}NO_{4}Branched-chain amino acid derivative

Boc-Phe-OH is unique due to its aromatic side chain which contributes to its hydrophobic properties, making it particularly useful in peptide synthesis aimed at enhancing stability and bioactivity.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 6 of 8 companies with hazard statement code(s):;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13734-34-4

General Manufacturing Information

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-: INACTIVE

Dates

Modify: 2023-08-15
Chen et al. Design of multi-phase dynamic chemical networks. Nature Chemistry, doi: 10.1038/nchem.2737, published online 27 February 2017

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